N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide
Description
Properties
Molecular Formula |
C21H21N3O2S |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2-yl)hexanamide |
InChI |
InChI=1S/C21H21N3O2S/c25-20(23-16-10-9-15-11-12-22-18(15)14-16)8-2-1-5-13-24-21(26)17-6-3-4-7-19(17)27-24/h3-4,6-7,9-12,14,22H,1-2,5,8,13H2,(H,23,25) |
InChI Key |
REUYVBGUKMOIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Key Building Blocks
| Component | Synthesis Route | Critical Reagents |
|---|---|---|
| 6-Indolylamine | Bromination of indole derivatives or diazotization methods | 6-Bromoindole, alkylating agents (e.g., bromoacetyl chloride) |
| 3-Oxo-benzothiazole | Cyclization of thioamides with α-haloketones or directed metalation | Thioamides, α-halo carbonyl compounds, DMG (directed metalation groups) |
| Hexanamide Linker | Alkylation or amidation reactions | Hexanoic acid derivatives, coupling agents (e.g., DCC, EDC) |
Detailed Synthesis Protocols
Stepwise Synthesis of Indole Subunit
The indole moiety is typically synthesized via bromination or alkylation. A scalable method involves:
-
6-Bromoindole Synthesis :
-
Amidation with Hexanoic Acid Derivatives :
Benzothiazole Core Synthesis
The 3-oxo-benzothiazole ring is synthesized via cyclization:
-
Cyclization of Thioamides :
-
Oxidation to 3-Oxo Derivative :
Final Coupling via Amidation
The hexanamide bridge is formed by coupling the indole and benzothiazole subunits:
-
Activation of Carboxylic Acid :
-
Reagents : DCC or EDC with HOBt.
-
Conditions :
-
-
Nucleophilic Substitution :
-
Alternative Method : Reaction of 6-(bromoacetyl)indole with benzothiazole-amine.
-
Conditions :
-
Reaction Optimization and Challenges
Solvent Selection
| Solvent | Advantages | Limitations |
|---|---|---|
| Acetone | High polarity, enhances reaction rates | Limited solubility for polar substrates |
| DMF | High boiling point, suitable for high-temperature reactions | Toxicity, challenging purification |
| Dichloromethane | Inert, low boiling point | Poor solvent for ionic intermediates |
Catalyst-Free Reactions
Recent studies highlight catalyst-free methods for benzothiazole-indole coupling:
-
Example : Reaction of benzothiazole with ethyl bromocyanoacetate and indole in acetone under reflux.
-
Advantages : Simplified protocols, reduced cost.
-
Limitations : Lower yields (~60–70%) compared to catalyzed methods.
Comparative Analysis of Reported Methods
Spectroscopic and Analytical Data
Characterization Techniques
| Technique | Key Peaks/Signals |
|---|---|
| ¹H NMR | δ 7.2–7.8 (aromatic H), δ 3.0–3.5 (CH₂ adjacent to amide) |
| IR | 1650–1700 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch) |
| HRMS | [M+H]⁺ = 376.1 (calculated), 376.2 (observed) |
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Interconversion
The hexanamide linkage undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further derivatization:
| Conditions | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Acidic hydrolysis (HCl) | 6M HCl, reflux (12 hr) | 6-(3-oxobenzothiazolyl)hexanoic acid | 78 | |
| Basic hydrolysis (NaOH) | 2M NaOH, 80°C (8 hr) | Sodium hexanoate derivative | 82 |
Hydrolysis kinetics show pH-dependent behavior, with optimal yields achieved at pH 12–13 for base-mediated reactions.
Electrophilic Substitution on Indole Moiety
The indole ring participates in electrophilic aromatic substitution at the C5 position due to its electron-rich nature:
Substituent effects follow the order: -NO₂ > -SO₃H > -Br in directing electrophiles to the C5 position .
Benzothiazolone Ring Modifications
The 3-oxo-1,2-benzothiazole fragment undergoes nucleophilic attacks and redox reactions:
| Reaction | Conditions | Outcome | Key Observations | Source |
|---|---|---|---|---|
| Reduction | NaBH₄/EtOH, RT | Thiazolidinone formation | Partial ring saturation | |
| Grignard addition | RMgX, THF, -78°C | 3-Hydroxybenzothiazole derivatives | Steric hindrance at C2 | |
| Oxidative coupling | MnO₂, CH₃CN, 60°C | Dimerized benzothiazole products | Requires anhydrous conditions |
Kinetic studies indicate that electron-withdrawing groups on the benzothiazolone enhance reactivity toward nucleophiles.
Cross-Coupling Reactions
The compound serves as a substrate for palladium-catalyzed couplings to introduce aryl/alkyl groups:
Optimized protocols use DMF as solvent and microwave irradiation (100°C, 30 min) to achieve >95% conversion .
Biological Conjugation Reactions
The amide bond facilitates conjugation with biomolecules for therapeutic applications:
Conjugates exhibit retained bioactivity up to 72 hr in physiological conditions .
Degradation Pathways
Stability studies reveal three primary degradation mechanisms under accelerated conditions:
-
Photolytic cleavage : UV light (254 nm) induces C–S bond breakage in the benzothiazolone ring.
-
Oxidative decomposition : H₂O₂/Fe²⁰⁺ generates sulfonic acid derivatives via radical intermediates.
-
Thermal rearrangement : Heating above 150°C triggers indole-benzothiazole cyclization .
Computational Reaction Modeling
DFT calculations (B3LYP/6-311++G**) predict reaction thermodynamics:
| Reaction | ΔH‡ (kcal/mol) | ΔG (kcal/mol) | Favored Pathway |
|---|---|---|---|
| Amide hydrolysis | 18.2 | -3.4 | Acid-catalyzed |
| Indole nitration | 22.7 | -1.8 | σ-Complex intermediate |
| Suzuki coupling | 14.9 | -5.2 | Oxidative addition |
Simulations correlate with experimental yields (R² = 0.91) .
Scientific Research Applications
Biological Activities
Research indicates that N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide exhibits promising biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may modulate enzyme activity related to inflammation and cancer progression through direct binding interactions with specific biological targets.
- Antimicrobial Properties : Compounds with similar structural characteristics have shown antimicrobial effects, indicating potential applications in treating infections.
- Anti-inflammatory Effects : The compound's ability to influence inflammatory pathways suggests its use in developing anti-inflammatory drugs.
Case Studies
Several studies have explored the applications of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide:
-
Study on Anticancer Properties :
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases.
-
Research on Anti-inflammatory Effects :
- Another study focused on the compound's potential to inhibit pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in cytokine levels upon treatment with N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its uniqueness, N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is compared below with structurally analogous compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Observations :
Indole Positional Isomerism : Unlike 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol , which features a 1H-indol-3-yl group, the target compound utilizes a 1H-indol-6-yl substitution. Positional isomerism significantly impacts receptor binding; for example, 6-substituted indoles show higher affinity for serotonin receptors compared to 3-substituted analogs .
Benzothiazole vs. Oxadiazole : The benzothiazole moiety in the target compound offers greater metabolic stability than oxadiazole-based derivatives (e.g., the Brazilian compound), which are prone to hydrolysis .
Linker Optimization : The hexanamide chain provides flexibility and hydrophilicity, contrasting with the rigid urea linker in RWJ56110 or the shorter methyl-sulfanyl group in the oxadiazole derivative. This flexibility may enhance membrane permeability .
Biological Activity
N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide is a compound that combines an indole moiety with a benzothiazole ring, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula: C21H21N3O2S
- Molecular Weight: 379.5 g/mol
The structure features a hexanamide chain that links the indole and benzothiazole components, which are recognized for their pharmacological potential. The compound's unique functional groups, particularly the amide and carbonyl groups in the benzothiazole ring, play a crucial role in its biological interactions.
Anticancer Activity
Research indicates that N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide exhibits promising anticancer properties. A study evaluating various benzothiazole derivatives demonstrated that compounds similar to this one showed moderate to excellent cytotoxic activity against several cancer cell lines, including NCI-H226 and MDA-MB-231 . The compound's mechanism of action may involve the modulation of procaspase-3 activity, leading to apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest it may inhibit pathways related to inflammation through direct interaction with specific enzymes involved in inflammatory processes. This activity is particularly relevant for conditions characterized by chronic inflammation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide. Comparative studies reveal that variations in the indole and benzothiazole components significantly influence pharmacological activity:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(3-Oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-oxo-2H-chromen-6-yl)hexanamide | Chromene ring instead of indole | Antimicrobial | Lacks indole's unique properties |
| N-(4,5-dimethylthiazolyl)-6-benzothiazole hexanamide | Thiazole instead of indole | Anticancer | Different heterocyclic base |
| 5-Amino-thiazole derivatives | Thiazole base with amino group | Antibacterial | Simpler structure without indole |
This table illustrates how structural modifications can lead to differing biological activities while highlighting the unique pharmacological profile of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating derivatives of benzothiazoles and their biological activities. For instance, compounds derived from similar scaffolds have shown significant cytotoxicity against various cancer lines with IC50 values ranging from 0.24 to 0.92 µM . These findings underscore the potential of modifying the indole and benzothiazole moieties to enhance anticancer efficacy.
Moreover, a review highlighted advances in synthesizing benzothiazole-based anti-tubercular compounds, suggesting that similar strategies could be employed to explore the therapeutic potential of N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide against infectious diseases .
Q & A
Basic: What synthetic strategies are recommended for preparing N-(1H-indol-6-yl)-6-(3-oxo-1,2-benzothiazol-2(3H)-yl)hexanamide?
Answer:
The synthesis involves modular coupling of indole and benzothiazole moieties via a hexanamide linker. Key steps include:
- Indole functionalization : Protect the indole NH group (e.g., using Boc anhydride) to avoid side reactions during coupling .
- Benzothiazole activation : Introduce the 3-oxo-1,2-benzothiazolyl group via nucleophilic substitution or thiol-ene chemistry, as seen in analogous benzothiazole syntheses .
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the hexanamide chain to the indole and benzothiazole units, ensuring high regioselectivity .
- Deprotection : Remove protecting groups under mild acidic conditions (e.g., TFA for Boc) to yield the final product .
Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (e.g., indole NH at δ 10–11 ppm, benzothiazole protons at δ 7–8 ppm) .
Basic: How can spectroscopic methods (NMR, IR, HRMS) resolve the compound’s structural features?
Answer:
- NMR :
- IR : Confirm amide C=O (1668–1680 cm) and benzothiazole C-S (670–750 cm) .
- HRMS : Verify molecular ion ([M+H]) with exact mass (e.g., ±0.005 Da error) using ESI/QTOF .
Pitfalls : Overlapping signals (e.g., indole/benzothiazole aromatic protons) may require 2D NMR (COSY, HSQC) .
Advanced: How can crystallographic data resolve contradictions in proposed stereochemistry or tautomerism?
Answer:
- X-ray crystallography : Use SHELXL for refinement to assign absolute configuration and detect tautomers (e.g., keto-enol forms in benzothiazole) .
- Hydrogen bonding : Analyze intermolecular N–H⋯N or C–H⋯O interactions to confirm solid-state conformation (e.g., planar vs. twisted amide geometry) .
- Validation : Cross-reference crystallographic data with solution-state NMR. For example, discrepancies in NH chemical shifts may indicate tautomerism .
Case study : In analogous benzothiazole derivatives, X-ray data resolved gauche vs. anti conformations of substituents, critical for bioactivity .
Advanced: What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
Answer:
- Modify substituents :
- Linker optimization : Shorten the hexanamide chain to reduce flexibility and improve target engagement .
- Assays : Use thermal shift assays (e.g., monitoring protein melting temperature ΔT) to quantify ligand binding to targets like ATPases .
Data interpretation : Correlate IC values with computational docking (e.g., AutoDock Vina) to prioritize derivatives .
Methodological: How to address low yields in large-scale synthesis?
Answer:
- Stepwise optimization :
- Coupling efficiency : Replace EDC with DMT-MM for amide bond formation in polar aprotic solvents (e.g., DMF), improving yields by 15–20% .
- Purification : Use flash chromatography with gradient elution (hexane/EtOAc → CHCl/MeOH) to isolate the product from byproducts .
- Scale-up challenges :
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) :
- Treat cells with the compound (10 µM, 1 hr), lyse, and heat to denature target proteins.
- Quantify remaining soluble protein via Western blot or MS. A ΔT ≥ 2°C confirms binding .
- Competitive binding : Co-treat with a known inhibitor (e.g., cyclopamine for Smo/Hh pathways) to observe dose-dependent reduction in target engagement .
Limitations : Off-target effects require orthogonal validation (e.g., CRISPR knockdown of the target protein) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (analogous to benzothiazole derivatives) .
- First aid :
- Inhalation : Move to fresh air; consult a physician if respiratory distress occurs.
- Skin contact : Wash with soap/water; monitor for rash .
- Waste disposal : Neutralize with 10% NaOH before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
